REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10]([NH:12][C:13](=[NH:16])[NH:14][CH3:15])=[O:11].[C:17](#N)C>CN(C=O)C.CC(N(C)C)=O>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[CH:15]=[N:14][C:13]([NH:16][CH3:17])=[N:12][C:10]1=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(=O)NC(NC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
DMF DMA
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
of water and shaken vigorously in a 60 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 ml
|
Type
|
ADDITION
|
Details
|
To the solution is added 0.2 ml
|
Type
|
CUSTOM
|
Details
|
The vial is sealed with crimper
|
Type
|
CUSTOM
|
Details
|
The contents of the vials are then put into a long-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness by a flask
|
Type
|
CUSTOM
|
Details
|
evaporator
|
Type
|
DISSOLUTION
|
Details
|
The solid mass is dissolved in a mixture of 30 ml
|
Type
|
ADDITION
|
Details
|
of water is added
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
ADDITION
|
Details
|
of anhydrous Na2SO4 is added
|
Type
|
CUSTOM
|
Details
|
the CH Cl3 solution is decanted into a flask
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The solid material is dissolved in pentanone-2 (about 80 ml.) at 70° C
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
The crystals are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a desiccator with P2O5 with vacuum for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)N1C(N=C(N=C1)NC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |